Home > Products > Screening Compounds P3653 > [1,3]thiazolo[3,2-a]benzimidazole
[1,3]thiazolo[3,2-a]benzimidazole - 247-83-6

[1,3]thiazolo[3,2-a]benzimidazole

Catalog Number: EVT-5648660
CAS Number: 247-83-6
Molecular Formula: C9H6N2S
Molecular Weight: 174.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[1,3]Thiazolo[3,2-a]benzimidazole is a heterocyclic compound that features a fused thiazole and benzimidazole structure. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development. The compound is classified under the category of thiazolo-benzimidazole derivatives, which are known for their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of [1,3]thiazolo[3,2-a]benzimidazole can be achieved through various methods, primarily involving the reaction of 2-mercaptobenzimidazole with different electrophilic agents. The following methods are commonly employed:

  1. One-Pot Synthesis: A notable method involves a one-pot reaction where 2-mercapto-1H-benzimidazoles react with acetophenone derivatives and 4-methylcyclohexanone in an acidic medium. This method yields tricyclic and tetracyclic compounds effectively .
  2. Cyclization Reactions: Another approach includes the cyclization of hydrazones derived from 2-mercaptobenzimidazole with various halides or electrophiles. This method often requires basic reagents to facilitate the cyclization process, leading to the formation of [1,3]thiazolo[3,2-a]benzimidazoles .

Technical Details

The reactions are typically characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds. For instance, the characterization of synthesized compounds often includes 1H^{1}H NMR and 13C^{13}C NMR data to elucidate structural details .

Molecular Structure Analysis

Structure

The molecular formula for [1,3]thiazolo[3,2-a]benzimidazole is C9H6N2SC_9H_6N_2S. The compound consists of a thiazole ring fused to a benzimidazole moiety, which contributes to its unique chemical properties.

Data

  • Molecular Weight: Approximately 178.22 g/mol
  • Chemical Structure: The compound exhibits a planar structure due to the conjugated system formed by the aromatic rings.
Chemical Reactions Analysis

Reactions

[1,3]thiazolo[3,2-a]benzimidazole participates in various chemical reactions, including:

  1. Electrophilic Substitution: The presence of electron-rich aromatic rings allows for electrophilic substitution reactions.
  2. Oxidation Reactions: Certain derivatives can undergo oxidation to form more complex structures or active intermediates .

Technical Details

Reactions are often conducted under controlled conditions using solvents such as ethanol or dichloromethane, with specific catalysts or reagents to enhance yields and selectivity.

Mechanism of Action

The mechanism of action for [1,3]thiazolo[3,2-a]benzimidazole derivatives is primarily linked to their interaction with biological targets such as enzymes or receptors. These compounds have shown potential in:

  • Antimicrobial Activity: They may inhibit microbial growth through interference with cellular processes.
  • Antiparasitic Activity: Some derivatives have demonstrated effectiveness against parasites like Trichinella spiralis, indicating their potential in treating parasitic infections .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as crystalline solids.
  • Melting Point: Varies among derivatives; for example, certain synthesized compounds exhibit melting points around 140 °C to 202 °C depending on substituents.

Chemical Properties

  • Solubility: Generally soluble in polar solvents like ethanol and dimethyl sulfoxide.
  • Stability: The stability can vary based on substituents and environmental conditions.
Applications

[1,3]thiazolo[3,2-a]benzimidazole has several scientific applications:

  • Pharmaceutical Development: Due to its diverse biological activities, it serves as a lead compound in drug discovery efforts targeting various diseases.
  • Research Tool: Used in biological studies to understand mechanisms of action at the molecular level.
Introduction to [1,3]Thiazolo[3,2-a]benzimidazole

[1,3]Thiazolo[3,2-a]benzimidazole represents a fused heterocyclic system characterized by the annulation of thiazole and benzimidazole rings. This privileged scaffold occupies a distinctive position in medicinal chemistry due to its remarkable electronic properties and structural similarity to biologically relevant molecules. The compound's core structure consists of a five-membered thiazole ring fused with a benzene-linked imidazole moiety, creating a planar, electron-rich system capable of diverse molecular interactions. As a bridged bicyclic compound, it exhibits enhanced metabolic stability compared to monocyclic heterocycles while retaining sufficient solubility for drug development. The unique spatial arrangement of nitrogen and sulfur heteroatoms within this compact framework enables it to function as a multifunctional pharmacophore capable of interacting with diverse biological targets through hydrogen bonding, van der Waals forces, and π-stacking interactions [3] [4].

Historical Evolution and Discovery Milestones

The journey of thiazolo[3,2-a]benzimidazole derivatives began with their initial synthesis in 1967, when researchers first reported the annelation of the thiazole ring onto a benzimidazole core [6]. This pioneering work established the fundamental synthetic pathway involving the condensation of benzimidazole precursors with sulfur-containing reagents. Early investigations focused primarily on the compound's tautomeric behavior and chemical reactivity, with researchers identifying the intermediate 3-hydroxy-2,3-dihydrothiazolo[3,2-a]benzimidazoles and confirming their structure through oxidation to the corresponding thiazolobenzimidazolones [6].

The 1980s witnessed significant methodology refinements, particularly in regioselective substitutions at the C-2, C-3, and N-4 positions. A notable advancement came with the characterization of thiazolo[3,2-a]benzimidazol-3(2H)-one (CAS: 3042-01-1), which served as a pivotal intermediate for further structural diversification [7]. This compound, with molecular formula C₉H₆N₂OS and molecular weight 190.22 g/mol, exhibited a LogP value of 1.7822, indicating moderate lipophilicity suitable for drug penetration [7].

The 21st century brought innovative synthetic approaches, including the development of one-pot multicomponent reactions that dramatically improved synthetic efficiency. The strategic application of coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) enabled the construction of complex derivatives like benzimidazole-thiazinone hybrids under mild conditions, overcoming previous limitations associated with water-insoluble byproducts [10]. These methodological advances coincided with the recognition of biological potential, particularly after structural comparisons with clinically established benzimidazole and thiazole drugs revealed promising therapeutic intersections [3] [9].

Table 1: Historical Development of Synthetic Methodologies for Thiazolo[3,2-a]benzimidazoles

Time PeriodKey Synthetic AdvancementSignificance
1967Initial annelation methodsEstablished fundamental synthetic pathway for core scaffold
1980sRegioselective substitution protocolsEnabled precise functionalization at C-2, C-3, and N-4 positions
2000-2010TBTU-mediated coupling reactionsFacilitated efficient benzimidazole-thiazinone hybrid synthesis under mild conditions
2010-PresentOne-pot multicomponent synthesesImproved atom economy and reduced synthetic steps for complex derivatives

Structural Classification and Nomenclature

The thiazolo[3,2-a]benzimidazole system belongs to the bridged bicyclic heterocycles classification, specifically categorized as a 5-6 fused system with shared bond fusion between positions 3a (thiazole) and 2-3 (benzimidazole). According to IUPAC conventions, the parent compound is systematically named as [1,3]thiazolo[3,2-a]benzimidazole, with the bracketed numbers indicating the ring fusion positions [1]. The atom numbering scheme designates N-1 and C-2 in the thiazole ring, while the fused benzimidazole moiety is numbered N-4, C-5 through C-9a, maintaining consistent orientation across derivatives [6] [7].

The core structure exhibits three principal tautomeric forms: the 3-hydroxy-2,3-dihydro derivative (II), its keto tautomer (III), and the fully aromatic form (I). X-ray crystallographic studies confirm that the aromatic tautomer predominates in solid state, with the molecule adopting a nearly planar conformation that facilitates π-π stacking interactions in biological environments. This planarity is slightly disrupted in derivatives bearing substituents at the C-3 position, which introduce a chiral center and consequently generate diastereomeric pairs [6].

Key physicochemical parameters include moderate water solubility (LogP ≈ 1.78-2.15), topological polar surface area (TPSA) ranging from 34.89-65.78 Ų depending on substituents, and characteristic UV absorption maxima between 280-320 nm. The molecular weight of unsubstituted derivatives is 190.22 g/mol (C₉H₆N₂OS), with density approximately 0.947 g/cm³ at 20°C. The electron-rich nature of the system is evidenced by calculated HOMO-LUMO gaps of 3.8-4.2 eV, explaining its participation in charge-transfer complexes [4] [7].

Derivatives exhibit diverse naming conventions based on substitution patterns:

  • Functionalized derivatives: 2-(3-Hydroxybenzylidene)-thiazolo[3,2-a]benzimidazol-3(2H)-one (C16H10N2O2S, MW 294.3 g/mol) [8]
  • Alkylamino derivatives: N-Butyl-thiazolo[3,2-a]benzimidazole-3-methanamine hydrochloride (C14H18ClN3S, MW 295.83 g/mol) [5]
  • Oxo derivatives: Thiazolo[3,2-a]benzimidazol-3(2H)-one (C9H6N2OS, MW 190.22 g/mol) [7]

Significance in Heterocyclic Chemistry and Drug Design

The thiazolo[3,2-a]benzimidazole scaffold serves as a privileged structure in contemporary drug discovery due to its exceptional capacity for molecular hybridization and polypharmacology. Its significance stems from three fundamental attributes: structural mimicry of purine nucleobases, dual hydrogen-bonding capability (through N-1 and N-4 atoms), and enhanced metabolic stability compared to simpler heterocycles. These properties enable targeted interactions with diverse biological macromolecules while maintaining favorable pharmacokinetic profiles [3] [4].

In antimycobacterial drug development, molecular hybridization strategies have yielded derivatives with potent activity against drug-resistant tuberculosis strains. Particularly, compounds featuring trifluoromethyl substitutions at the 5-position of the benzimidazole ring demonstrate remarkable efficacy against Mycobacterium tuberculosis H37Rv and MDR-clinical isolates. Structure-Activity Relationship (SAR) studies reveal that the presence of electron-withdrawing groups significantly enhances antitubercular activity, with lead compounds exhibiting MIC values as low as 0.28 µM and minimal cytotoxicity (IC₅₀ > 50 µM) [2].

The anticancer applications of this scaffold leverage its inhibitory effects against critical oncogenic targets. Recent investigations have identified derivatives as potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, a key regulator of tumor angiogenesis. Specifically, optimized compounds demonstrate IC₅₀ values of 0.093 µM against VEGFR-2, comparable to sorafenib (IC₅₀ = 0.059 µM). These inhibitors function through induction of G1 cell cycle arrest and promotion of apoptotic pathways in breast cancer cell lines (MCF-7 and MDA-MB-231), with demonstrated selectivity over normal epithelial cells [9].

The scaffold's versatility extends to antibacterial hybrid development, exemplified by tricyclic benzimidazole-thiazinone conjugates. These hybrids, synthesized via efficient TBTU-mediated coupling, exhibit synergistic effects with established antibiotics like ciprofloxacin against resistant Gram-negative pathogens. SAR analysis indicates that difluoromethoxy substitutions substantially enhance antibacterial potency against Pseudomonas aeruginosa (MIC = 256 μg/mL) and Escherichia coli (MIC = 512 μg/mL) by improving membrane penetration and efflux avoidance [10].

Table 2: Biologically Active Thiazolo[3,2-a]benzimidazole Derivatives and Their Applications

Derivative StructureBiological ActivityKey FindingsReference
5-(Trifluoromethyl)benzimidazole-linked thiazolesAntimycobacterialMIC 0.28 µM against MDR-TB strains; IC₅₀ >50 µM (cytotoxicity) [2]
2-(3-Hydroxybenzylidene)thiazolo[3,2-a]benzimidazol-3(2H)-oneAntiparasitic>80% efficacy against Trichinella spiralis [8]
VEGFR-2 targeted thiazolo-benzimidazolesAnticancerIC₅₀ 0.093 µM (VEGFR-2); G1 cell cycle arrest in breast cancer [9]
Benzimidazole-thiazinone conjugatesAntibacterialMIC 256 µg/mL (P. aeruginosa); synergistic with ciprofloxacin [10]
N-Butyl-3-methanamine hydrochlorideCNS-activeStructural similarity to GABAergic compounds [5]

The drug-likeness profile of this scaffold consistently adheres to Lipinski's rule of five parameters: molecular weight <500 g/mol (most derivatives 190-400 g/mol), LogP <5 (typically 1.78-3.25), hydrogen bond donors ≤5 (generally 0-2), and hydrogen bond acceptors ≤10 (usually 3-6). These properties, combined with synthetic tractability and demonstrated target versatility, establish thiazolo[3,2-a]benzimidazole as a compelling framework for addressing emerging therapeutic challenges, particularly against drug-resistant pathogens and recalcitrant cancers [2] [3] [9].

Properties

CAS Number

247-83-6

Product Name

[1,3]thiazolo[3,2-a]benzimidazole

IUPAC Name

[1,3]thiazolo[3,2-a]benzimidazole

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

InChI

InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9/h1-6H

InChI Key

IHCQWURUZRYCIU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C=CS3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.